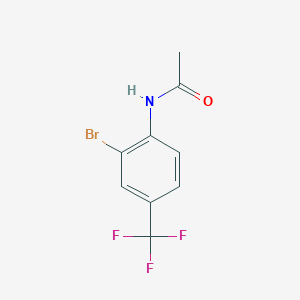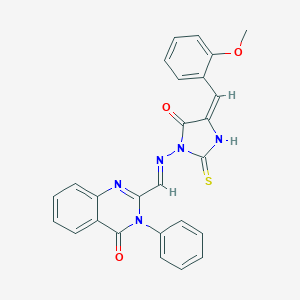
9-Hydroxymethyl-7-methylbenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxymethyl-7-methylbenz(c)acridine (HMA) is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. HMA belongs to the benz(acridine) family of compounds, which are known for their ability to intercalate DNA and inhibit topoisomerase activity. HMA has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been widely investigated.
Mechanism of Action
9-Hydroxymethyl-7-methylbenz(c)acridine is believed to exert its anticancer effects by intercalating into DNA and inhibiting topoisomerase activity. Topoisomerases are enzymes that are involved in the unwinding and rewinding of DNA during DNA replication and transcription. Inhibition of topoisomerase activity can lead to DNA damage and cell death. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's anticancer effects.
Biochemical and Physiological Effects:
9-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to induce autophagy (the degradation of cellular components). These effects may contribute to 9-Hydroxymethyl-7-methylbenz(c)acridine's ability to inhibit cancer cell growth and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 9-Hydroxymethyl-7-methylbenz(c)acridine is its selectivity for cancer cells, which may reduce the risk of toxicity to normal cells. However, 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to have limited solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, 9-Hydroxymethyl-7-methylbenz(c)acridine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential directions for future research on 9-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of more efficient synthesis methods for 9-Hydroxymethyl-7-methylbenz(c)acridine and related compounds. Another area of interest is the investigation of 9-Hydroxymethyl-7-methylbenz(c)acridine's potential use in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Finally, further preclinical studies are needed to evaluate the safety and efficacy of 9-Hydroxymethyl-7-methylbenz(c)acridine in animal models, with the ultimate goal of advancing 9-Hydroxymethyl-7-methylbenz(c)acridine to clinical trials in humans.
Synthesis Methods
9-Hydroxymethyl-7-methylbenz(c)acridine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a heterocyclic ring system. The Friedländer synthesis, on the other hand, involves the condensation of an aromatic aldehyde with a primary amine to form a quinoline ring system. Both methods have been used to synthesize 9-Hydroxymethyl-7-methylbenz(c)acridine, with varying degrees of success.
Scientific Research Applications
9-Hydroxymethyl-7-methylbenz(c)acridine has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 9-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. These findings suggest that 9-Hydroxymethyl-7-methylbenz(c)acridine may have selective cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent.
properties
CAS RN |
160543-02-2 |
|---|---|
Product Name |
9-Hydroxymethyl-7-methylbenz(c)acridine |
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3 |
InChI Key |
NHNNUFKPFVKFBH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Other CAS RN |
160543-02-2 |
synonyms |
9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



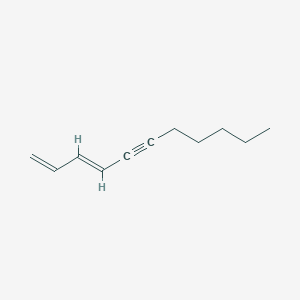

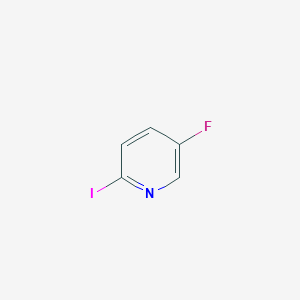


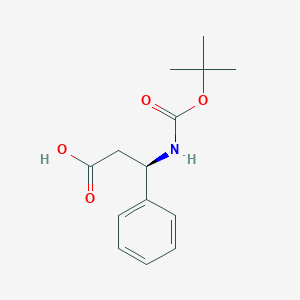
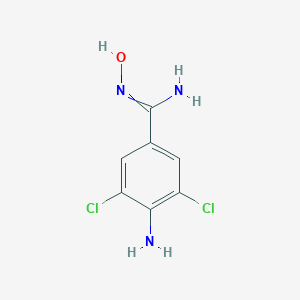
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)


